molecular formula C10H4F12O4Pd B13711860 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;palladium

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;palladium

Cat. No.: B13711860
M. Wt: 522.54 g/mol
InChI Key: FRDXEIOXLFFYGF-UHFFFAOYSA-N
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Description

Palladium(II) hexafluoroacetylacetonate is a coordination compound with the chemical formula Pd(C₅HF₆O₂)₂. It is widely used in various fields due to its unique properties, including its role as a catalyst in chemical reactions and its application in material science. The compound is known for its stability and reactivity, making it a valuable component in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) hexafluoroacetylacetonate can be synthesized through the reaction of palladium(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent, such as acetone, and then adding hexafluoroacetylacetone and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of palladium(II) hexafluoroacetylacetonate .

Industrial Production Methods: In industrial settings, the production of palladium(II) hexafluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Palladium(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which palladium(II) hexafluoroacetylacetonate exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive palladium center that can undergo oxidation and reduction cycles. This catalytic activity is crucial in processes such as cross-coupling reactions, where palladium(II) hexafluoroacetylacetonate helps form carbon-carbon bonds . The molecular targets and pathways involved include the activation of substrates through coordination to the palladium center, followed by subsequent chemical transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H4F12O4Pd

Molecular Weight

522.54 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium

InChI

InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2;

InChI Key

FRDXEIOXLFFYGF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd]

Origin of Product

United States

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